Ertugliflozin-d9 is a deuterated derivative of ertugliflozin, a selective inhibitor of sodium-glucose co-transporter 2 (SGLT2). It is primarily utilized in the management of type 2 diabetes mellitus by inhibiting glucose reabsorption in the kidneys, leading to increased urinary glucose excretion. The compound's chemical name is (1S,2S,3S,4R,5S)-5-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1-hydroxymethyl-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol. Ertugliflozin has gained attention for its efficacy in lowering blood glucose levels and its potential cardiovascular benefits in diabetic patients .
Ertugliflozin was developed by Merck & Co. and is classified as an SGLT2 inhibitor. It was approved by the United States Food and Drug Administration in December 2017 for the treatment of type 2 diabetes. The compound is often formulated as a co-crystal with L-pyroglutamic acid for improved stability and bioavailability .
The synthesis of ertugliflozin involves several key steps, primarily focusing on achieving high diastereoselectivity and purity. A notable method described in literature involves an aldol condensation reaction between specific precursors derived from L-arabinose. The process begins with the preparation of a protected aldehyde from L-arabinose through a series of reduction and protection steps. This aldehyde then undergoes aldol condensation with a ketone derivative to form a diol intermediate. Subsequent dihydroxylation and global deprotection yield the final product .
The synthesis can be summarized as follows:
Ertugliflozin possesses a complex bicyclic structure characterized by multiple functional groups including hydroxyls and ether linkages. Its molecular formula is CHClO, with a molecular weight of approximately 363.83 g/mol . The stereochemistry at various chiral centers contributes to its biological activity.
The structural representation includes:
Ertugliflozin undergoes various chemical reactions under different conditions, particularly during degradation studies. Research indicates that it is stable under thermal and neutral conditions but shows significant degradation under acidic conditions, resulting in novel degradation products . These reactions are crucial for understanding the compound's stability profile and potential interactions within biological systems.
Key reactions include:
Ertugliflozin acts primarily by inhibiting SGLT2 in the proximal renal tubules, which leads to decreased glucose reabsorption back into the bloodstream. This mechanism results in increased urinary glucose excretion, thereby lowering plasma glucose levels without causing significant insulin secretion or hypoglycemia .
The pharmacodynamic effects include:
Ertugliflozin exhibits several notable physical and chemical properties:
Relevant data includes:
Ertugliflozin is primarily used in clinical settings for managing type 2 diabetes mellitus. Its applications extend beyond glycemic control; it has shown promise in reducing cardiovascular risks associated with diabetes through mechanisms involving weight reduction and blood pressure management .
Research continues into its broader implications for metabolic syndrome, potential use in heart failure management, and other diabetic complications, making it an important compound within diabetes pharmacotherapy.
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 119698-27-0
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: